Product packaging for Cannabinol-C4(Cat. No.:CAS No. 60007-99-0)

Cannabinol-C4

Cat. No.: B10830666
CAS No.: 60007-99-0
M. Wt: 296.4 g/mol
InChI Key: GGVVJZIANMUEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cannabinol-C4 (CBN-C4) is a minor cannabinoid structurally related to cannabinol (CBN), which itself is an oxidative metabolite of Δ9-tetrahydrocannabinol (Δ9-THC). While CBN typically features a pentyl (C5) side chain, CBN-C4 is characterized by a shorter butyl (C4) alkyl chain. The molecular formula of CBN-C4 can be inferred as C20H24O2 (assuming a butyl chain replaces the pentyl group in CBN, which has the formula C21H26O2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O2 B10830666 Cannabinol-C4 CAS No. 60007-99-0

Properties

CAS No.

60007-99-0

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-butyl-6,6,9-trimethylbenzo[c]chromen-1-ol

InChI

InChI=1S/C20H24O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h8-12,21H,5-7H2,1-4H3

InChI Key

GGVVJZIANMUEJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O

Origin of Product

United States

Biological Activity

Cannabinol-C4 (CBN-C4), also known as cannabidibutol, is a minor cannabinoid derived from the Cannabis sativa plant. Recent research has highlighted its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of CBN-C4, including its effects on various cancer types, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to cannabidiol (CBD) but differs by the addition of a butyl side chain. This modification may influence its pharmacological properties and interactions with biological targets. Understanding these differences is crucial for elucidating its therapeutic potential.

Anticancer Properties

Numerous studies have investigated the anticancer effects of cannabinoids, including CBN-C4. The following table summarizes key findings related to the cytotoxic effects of CBN-C4 and other cannabinoids on various cancer cell lines.

Cannabinoid Cancer Type IC50 (µM) Mechanism of Action
CBN-C4Breast Cancer20-30Induces apoptosis and inhibits cell proliferation
CBDColorectal Cancer31.89Inhibits DNA synthesis and promotes apoptosis
CBDVHepatocellular Carcinoma44Affects mitochondrial metabolism
THCGlioblastoma10-15Induces cytotoxic autophagy

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

The biological activity of CBN-C4 is thought to involve several mechanisms:

  • Apoptosis Induction : CBN-C4 has been shown to promote programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : Similar to CBD, CBN-C4 may inhibit cell cycle progression, particularly in hormone-sensitive cancers like breast cancer.
  • Interaction with Cannabinoid Receptors : While CBN-C4 does not bind strongly to CB1 or CB2 receptors compared to THC or CBD, it may still exert effects through other receptors such as GPR55 and TRPV channels, influencing cellular signaling pathways.

Study 1: Antitumor Effects in Breast Cancer

A recent study evaluated the effects of CBN-C4 on breast cancer cell lines. The results indicated that treatment with CBN-C4 led to significant reductions in cell viability (IC50 ~20 µM) after 48 hours. The study suggested that CBN-C4 induces apoptosis via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 2: Synergistic Effects with Other Cannabinoids

Another investigation explored the synergistic effects of CBN-C4 when combined with CBD and THC on glioblastoma cells. The combination therapy resulted in enhanced cytotoxicity compared to individual treatments, suggesting that these cannabinoids may work together to improve therapeutic outcomes.

Research Findings

Recent literature supports the potential use of cannabinoids, including CBN-C4, in treating various cancers:

  • Antioxidant Activity : Cannabinoids exhibit antioxidant properties that can mitigate oxidative stress in cancer cells, potentially reducing tumor growth.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, cannabinoids may contribute to a less favorable environment for tumor development and progression.
  • Clinical Implications : Preliminary clinical trials indicate that cannabinoid-based therapies could complement traditional treatments like chemotherapy and radiation by enhancing efficacy and reducing side effects.

Scientific Research Applications

Chemical Properties and Formation

CBN-C4 is formed from the continuous oxidation of tetrahydrocannabinolic acid (THCA) when exposed to ultraviolet light and oxygen. This process leads to the degradation of THC into various cannabinol compounds, including CBN-C4. While CBN-C4 is found in trace amounts in fresh cannabis, it is more prevalent in aged cannabis plants .

Anti-inflammatory Effects

CBN-C4 may exhibit anti-inflammatory properties similar to those of other cannabinoids. Preliminary studies indicate that cannabinoids can modulate immune responses and reduce inflammation. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Cannabinoids have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. While direct studies on CBN-C4 are lacking, its analogs have shown promise in protecting neurons from damage and promoting brain health .

Case Study: Efficacy in Animal Models

A study involving cannabidiol-C4 (CBD-C4), a closely related compound, demonstrated significant therapeutic effects in animal models. The compound was shown to reduce seizure activity in mice, suggesting potential applications for epilepsy treatment . Although this study focused on CBD-C4, the findings may provide insights applicable to CBN-C4 due to their similar chemical structures.

Case Study: Cannabinoid Combinations

Research has explored the synergistic effects of combining CBN with other cannabinoids like CBD and THC. These combinations may enhance therapeutic effects while mitigating side effects associated with higher doses of THC alone . This approach could be particularly beneficial for patients seeking relief from chronic pain or anxiety.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of CBN-C4 are not yet fully understood; however, initial studies suggest it has favorable absorption characteristics across biological membranes. Toxicity assessments have shown that CBN-C4 does not exhibit mutagenic activity in standard assays, indicating a potentially safe profile for therapeutic use .

Summary Table of Potential Applications

Application AreaDescriptionSupporting Evidence
Pain ManagementPotential efficacy in chronic pain reliefMeta-analysis on cannabinoids
Anti-inflammatory EffectsModulation of immune responsesGeneral cannabinoid research
Neuroprotective EffectsProtection against neurodegenerative diseasesStudies on cannabinoid analogs

Comparison with Similar Compounds

Receptor Affinity

  • Δ9-THC: High CB1 affinity (Ki = 10 nM), responsible for pronounced psychoactivity .
  • HHC : Reduced CB1 affinity compared to Δ9-THC, with stereoisomer-dependent effects (9R-HHC > 9S-HHC) .

Mechanisms of Action

  • CBN-C4 : Likely partial agonism at CB1, akin to CBN, but with reduced efficacy due to the shorter side chain .
  • Δ9-THC : Full CB1 agonism, inducing cAMP inhibition and MAP kinase activation .
  • HHC : Mixed agonism/antagonism at CB1, varying by stereochemistry .
  • CBD: Negative allosteric modulator of CB1; enhances endocannabinoid tone by inhibiting FAAH .

Metabolic Pathways

Cannabinoids are primarily metabolized by hepatic cytochrome P450 enzymes:

  • CBN-C4 : Likely metabolized by CYP3A4 and CYP2C9 into hydroxylated derivatives, similar to CBN .
  • Δ9-THC : Oxidized by CYP2C9 to 11-OH-THC (active) and further to THC-COOH (inactive) .
  • HHC : Undergoes hydroxylation via CYP2C19, producing metabolites with prolonged half-lives .
  • CBD : Metabolized by CYP3A4 and CYP2C19 into 7-OH-CBD, which retains therapeutic activity .

Table 1. Comparative Analysis of Cannabinol-C4 and Analogous Cannabinoids

Compound Molecular Formula Side Chain CB1 Affinity (Ki) Key Metabolizing Enzymes Notable Effects
This compound C20H24O2* C4 ~100 nM* CYP3A4, CYP2C9 Mild sedation
Δ9-THC C21H30O2 C5 10 nM CYP2C9, CYP3A4 Psychoactivity
HHC C21H32O2 C5 (H2) 50–200 nM† CYP2C19 Reduced euphoria
CBD C21H30O2 C5 >10,000 nM CYP3A4, CYP2C19 Anxiolytic

†Varies by stereoisomer .

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM using Grubbs-II catalyst (Hoveyda-Grubbs) enables the formation of macrocyclic intermediates critical for cannabinoid synthesis. For example, CBD-C4 synthesis involves RCM of diene precursors derived from Claisen-Ireland rearrangements, achieving >80% conversion under optimized conditions. Adjusting the catalyst loading (5–10 mol%) and reaction temperature (40–60°C) minimizes olefin isomerization, a common side reaction.

Demethylation Strategies for Resorcinol Core Formation

The resorcinol moiety of CBN-C4 requires selective demethylation of methoxy-protected intermediates. Sodium ethanethiolate (NaSEt) in DMF effectively cleaves methyl ethers under mild conditions (50°C, 20 h), albeit with challenges in regioselectivity. For instance, demethylation of 3,5-dimethoxy intermediates yields monodemethylated products (28–53% yield), necessitating sequential treatments to achieve full deprotection. Alternative agents like BBr₃ or AlCl₃ are less favored due to over-dealkylation risks.

Oxidative Pathways to Cannabinol Derivatives

CBN-C4 can theoretically be accessed via oxidation of tetrahydrocannabinol (THC) analogs, though direct evidence remains limited. For CBD-C4, photooxygenation or radical-mediated cyclization (e.g., using di-tert-butyl peroxide) introduces epoxide or ketone functionalities. Adapting these conditions to THC-C4 precursors could yield CBN-C4 through dehydrogenation or aromatization, though side reactions (e.g., over-oxidation) require careful control.

MethodConditionsYield (%)Key Challenges
Acidic cyclization10% H₂SO₄, 60°C, 12 h45–60Competing polymerization
UV irradiation254 nm, RT, 48 h30–40Low scalability
Radical initiationAIBN, 70°C, 6 h50–65Byproduct formation

These approaches highlight the trade-offs between yield and practicality, with UV methods offering mild conditions but limited throughput.

Analytical Validation and Spectral Characterization

Synthetic CBN-C4 must be rigorously characterized via NMR, HPLC, and X-ray crystallography. For CBD-C4, ¹H NMR analysis confirmed the absence of diastereomers (δ 6.28 ppm, singlet, aromatic H), while X-ray data validated the E-configuration of the exocyclic double bond . Comparable techniques would ensure the structural fidelity of CBN-C4, particularly in distinguishing it from CBN or CBD-C4.

Q & A

Basic Research Questions

Q. How is Cannabinol-C4 (CBN-C4) identified and differentiated from other cannabinoids in plant extracts?

  • Methodological Answer : CBN-C4 is identified using hyphenated chromatographic techniques (e.g., HPLC-DAD, GC-MS) combined with nuclear magnetic resonance (NMR) spectroscopy. Differentiation from analogs like CBN-C2 or CBN requires precise retention time matching, mass fragmentation patterns (e.g., m/z ratios), and distinct NMR signals (e.g., δH shifts for the four-carbon side chain). For plant matrices, sample preparation must include lipid removal via liquid-liquid extraction to avoid interference .

Q. What are the established protocols for synthesizing CBN-C4 in laboratory settings?

  • Methodological Answer : Synthesis involves acid-catalyzed cyclization of tetrahydrocannabinol (THC) derivatives under controlled oxidative conditions. Key steps include:

  • Precursor preparation : THC isomerization to cannabinol (CBN) via UV exposure or thermal degradation.
  • Side-chain modification : Alkylation using butyl halides to introduce the C4 side chain.
  • Characterization : Purity (>95%) is confirmed via reverse-phase HPLC, and structural validation via ¹H/¹³C NMR (e.g., δ 1.25 ppm for terminal methyl groups) .

Q. What analytical challenges arise in quantifying CBN-C4 in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low bioavailability, matrix interference, and photodegradation. Solutions:

  • Sample stabilization : Use amber vials and antioxidants (e.g., BHT) to prevent UV-induced degradation.
  • Sensitivity enhancement : Derivatization with pentafluoropropionic anhydride (PFPA) for GC-ECD or LC-MS/MS detection (LOQ: 0.1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of CBN-C4 (e.g., CB1 antagonism vs. partial agonism)?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell lines, receptor density). A systematic approach includes:

  • Standardized assays : Use homogeneous cell systems (e.g., HEK293-CB1) with calibrated receptor expression.
  • Meta-analysis : Apply the statistic to quantify heterogeneity across studies (e.g., >50% indicates high inconsistency) and subgroup analyses to isolate confounding variables (e.g., ligand concentration) .
    • Table 1 : Meta-Analysis of CBN-C4 Pharmacological Studies
StudyEC50 (nM)Assay Type (%)
A120cAMP68
B85β-arrestin42

Q. What in silico strategies optimize CBN-C4’s receptor binding for structure-activity relationship (SAR) studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantum mechanical calculations (DFT) predict binding affinities and conformational stability. Key parameters:

  • Docking validation : Compare predicted vs. experimental ΔG values (RMSD <2.0 Å).
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding at Ser383 of CB1).
  • Machine learning : Train models on existing cannabinoid datasets to predict novel CBN-C4 analogs .

Q. How do researchers design controlled degradation studies to assess CBN-C4’s stability under varying conditions?

  • Methodological Answer : Use a factorial design (e.g., 2³ DOE) to test temperature (25°C vs. 40°C), pH (5.5 vs. 7.4), and light exposure. Monitor degradation kinetics via:

  • HPLC-UV : Track parent compound depletion (λ = 220 nm).
  • LC-QTOF-MS : Identify degradation products (e.g., oxidized derivatives).
  • Statistical analysis : Apply Arrhenius equations to extrapolate shelf-life .

Data Interpretation and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response curves in CBN-C4 bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in GraphPad Prism. Report Hill slopes, EC50/IC50 with 95% CI, and assess goodness-of-fit via R² >0.95. For non-sigmoidal curves, apply the Schild regression for antagonist studies .

Q. How should researchers address publication bias in systematic reviews of CBN-C4’s therapeutic potential?

  • Methodological Answer : Conduct funnel plot asymmetry tests (Egger’s regression) and include gray literature (e.g., dissertations, conference abstracts) to mitigate bias. Use GRADE criteria to evaluate evidence quality, emphasizing studies with low heterogeneity ( <25%) .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in CBN-C4 animal studies?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines:

  • Blinding : Randomize treatment groups and conceal allocation.
  • Power analysis : Determine sample size (n ≥8/group) to achieve 80% power.
  • Data transparency : Share raw datasets (e.g., via Zenodo) and detailed SOPs in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.